
3,5-Dibenzylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibenzylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of two benzyl groups attached to the 3rd and 5th positions of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzylphenol typically involves the alkylation of phenol with benzyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then attacks the phenol ring at the 3rd and 5th positions.
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the initial preparation of benzyl halides, followed by their reaction with phenol under controlled conditions. The process may involve the use of continuous flow reactors to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibenzylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Benzyl halides, Lewis acids (e.g., AlCl3)
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used
Aplicaciones Científicas De Investigación
3,5-Dibenzylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,5-Dibenzylphenol involves its interaction with various molecular targets and pathways. The phenolic group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, the benzyl groups can interact with hydrophobic pockets in proteins, potentially modulating their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing cellular damage.
Comparación Con Compuestos Similares
3,5-Dimethylphenol: Similar structure but with methyl groups instead of benzyl groups.
3,5-Dichlorophenol: Contains chlorine atoms at the 3rd and 5th positions.
3,5-Dinitrophenol: Contains nitro groups at the 3rd and 5th positions.
Uniqueness of 3,5-Dibenzylphenol: this compound is unique due to the presence of bulky benzyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
51251-96-8 |
|---|---|
Fórmula molecular |
C20H18O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
3,5-dibenzylphenol |
InChI |
InChI=1S/C20H18O/c21-20-14-18(11-16-7-3-1-4-8-16)13-19(15-20)12-17-9-5-2-6-10-17/h1-10,13-15,21H,11-12H2 |
Clave InChI |
YNKNWZHOTXQEDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


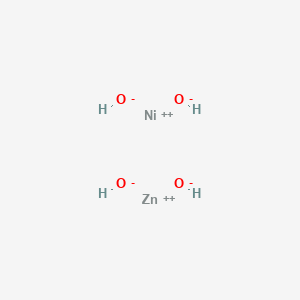
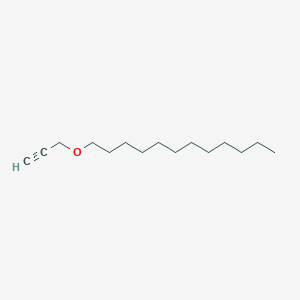
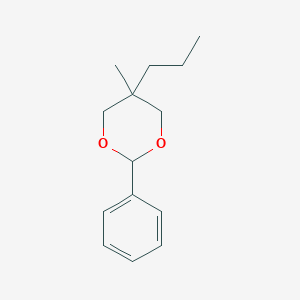
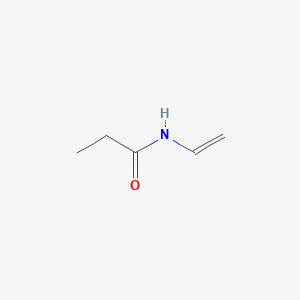
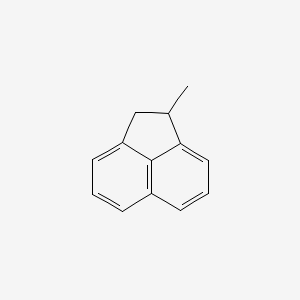
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
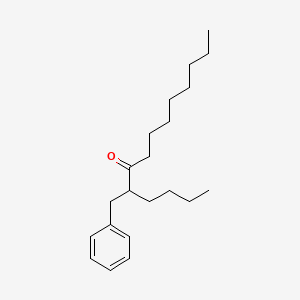
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
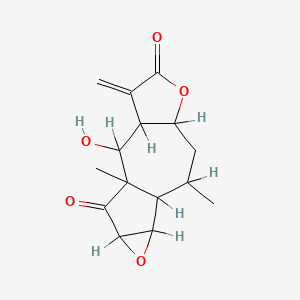
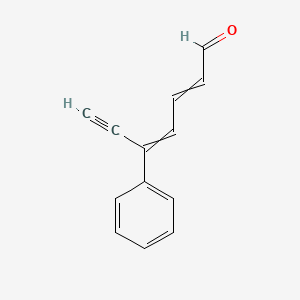
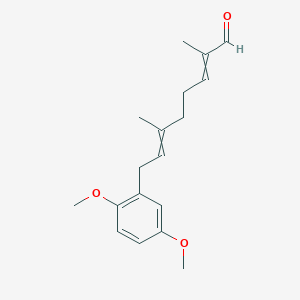
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
